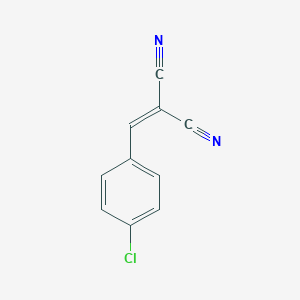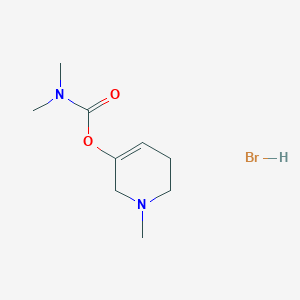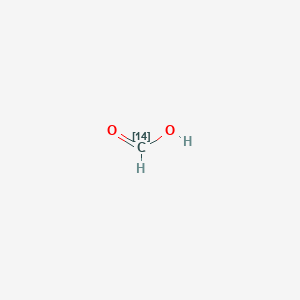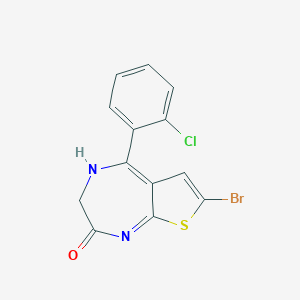
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one, also known as BCTD, is a chemical compound that belongs to the family of thienodiazepines. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one exerts its pharmacological effects by inhibiting the activity of Rho kinase. This protein is involved in the regulation of various cellular processes, including actin cytoskeleton organization, gene expression, and cell adhesion. By inhibiting Rho kinase activity, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can modulate these cellular processes, leading to its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemische Und Physiologische Effekte
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been shown to possess various biochemical and physiological effects. It has been found to suppress the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in various cell types. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, prostate cancer, and glioblastoma. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess potent and selective inhibitory activity against Rho kinase. However, one limitation of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one is its poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess anti-cancer activity, and further research could explore its potential use in combination with other anti-cancer agents. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to improve cognitive function in animal models of Alzheimer's disease, and further research could investigate its potential use as a therapeutic agent for this disease.
Synthesemethoden
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can be synthesized using a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-mercaptothiazoline to produce 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid. The subsequent reaction of this compound with bromine and acetic anhydride yields 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to inhibit the activity of a protein called Rho kinase, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.
Eigenschaften
CAS-Nummer |
40017-65-0 |
|---|---|
Produktname |
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one |
Molekularformel |
C13H8BrClN2OS |
Molekulargewicht |
355.64 g/mol |
IUPAC-Name |
7-bromo-5-(2-chlorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C13H8BrClN2OS/c14-10-5-8-12(7-3-1-2-4-9(7)15)16-6-11(18)17-13(8)19-10/h1-5H,6H2,(H,17,18) |
InChI-Schlüssel |
OIWLJXGKXRTFQL-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
SMILES |
C1C(=O)NC2=C(C=C(S2)Br)C(=N1)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





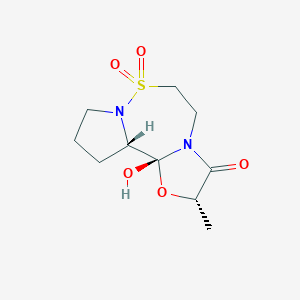

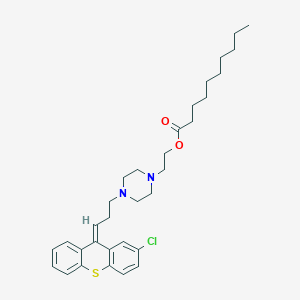
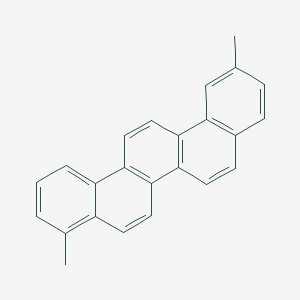
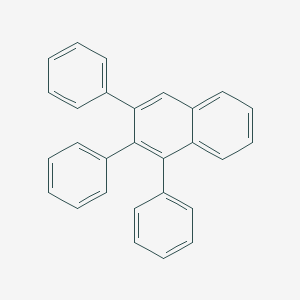
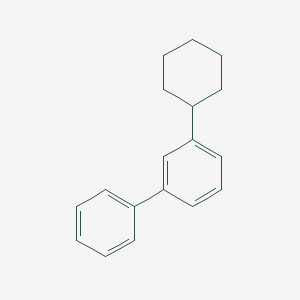
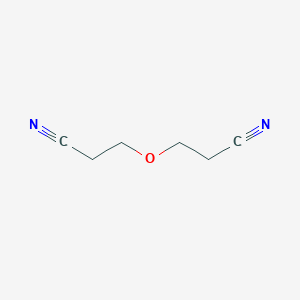
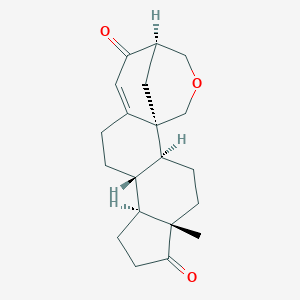
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
